Msh, 4-nle-alpha-

Catalog No.
S1913680
CAS No.
64887-70-3
M.F
C78H111N21O19
M. Wt
1646.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Msh, 4-nle-alpha-

CAS Number

64887-70-3

Product Name

Msh, 4-nle-alpha-

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C78H111N21O19

Molecular Weight

1646.8 g/mol

InChI

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1

InChI Key

UAHFGYDRQSXQEB-PWPYQVNISA-N

SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Synonyms

(4-norleucine)alpha-melanotropin, (4-norleucine)alpha-MSH, 4-Nle-alpha-MSH, 4-norleucine-alpha-MSH, MSH, 4-Nle-alpha-, MSH, 4-norleucine-alpha-

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C

Mechanism of Action

Msh, 4-nle-alpha- mimics the natural hormone alpha-melanocyte-stimulating hormone (α-MSH). α-MSH binds to melanocortin receptors, a family of five G protein-coupled receptors (MC1R-MC5R) found in various tissues throughout the body []. Msh, 4-nle-alpha- has a higher potency than natural α-MSH at these receptors []. This makes it a valuable tool for researchers studying the function of melanocortin receptors and their role in various physiological processes.

Research Applications

  • Skin Pigmentation

    One of the primary functions of α-MSH is to stimulate melanin production in skin cells. Researchers use Msh, 4-nle-alpha- to investigate the mechanisms of melanogenesis and pigmentation disorders [].

  • Energy Balance and Appetite Control

    Melanocortin receptors are also involved in regulating appetite and energy expenditure. Studies using Msh, 4-nle-alpha- explore its potential role in treating obesity and related metabolic disorders [].

  • Learning and Memory

    Emerging research suggests a link between melanocortin signaling and cognitive function. Msh, 4-nle-alpha- may be used to investigate the role of α-MSH in learning and memory processes [].

  • Other Potential Applications

    Researchers are also exploring the use of Msh, 4-nle-alpha- in other areas, such as erectile function, inflammation, and cancer.

Msh, 4-nle-alpha- is a synthetic analog of the naturally occurring alpha-melanocyte-stimulating hormone, known for its significant biological activity, particularly in relation to melanocortin receptors. This compound has the molecular formula C78H111N21O19C_{78}H_{111}N_{21}O_{19} and a molecular weight of approximately 1646.86 g/mol. It is characterized by its high affinity for melanocortin-1 receptors (MC1R), which play a crucial role in various physiological processes, including pigmentation, energy homeostasis, and inflammatory responses .

, including:

  • Oxidation: This reaction typically occurs at the methionine residue within the peptide, resulting in the formation of methionine sulfoxide.
  • Reduction: Reduction processes can reverse the oxidation of methionine residues, restoring their original state.
  • Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common reagents employed in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as dithiothreitol for reduction. The specific products formed depend on the conditions and reagents used during these reactions.

Msh, 4-nle-alpha- exhibits potent biological activity primarily through its interaction with melanocortin receptors. Upon binding to MC1R, it activates adenylate cyclase, leading to an increase in cyclic AMP levels. This signaling cascade results in the activation of protein kinase A, which phosphorylates target proteins involved in melanin synthesis and anti-inflammatory responses. The compound is also being investigated for its potential therapeutic effects in conditions such as melanoma due to its ability to target MC1R overexpressed in melanoma cells .

The synthesis of Msh, 4-nle-alpha- is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by stepwise addition of protected amino acids. After assembly, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). Industrial production methods utilize similar SPPS techniques on a larger scale to ensure high yield and purity of the final product .

Msh, 4-nle-alpha- has diverse applications across various fields:

  • Chemistry: Used as a model compound in peptide synthesis and modification studies.
  • Biology: Investigated for its role in melanogenesis and melanin production in melanocytes.
  • Medicine: Explored for potential therapeutic effects in conditions like melanoma and other skin disorders where MC1R is implicated.
  • Industry: Utilized in developing radiolabeled compounds for diagnostic imaging .

Research on Msh, 4-nle-alpha- has highlighted its interactions with various melanocortin receptors. It acts as a full agonist at MC1R and has shown potential interactions with other melanocortin receptors (MC3R, MC4R, and MC5R). These interactions are critical for understanding its biological effects and therapeutic potential. Studies have demonstrated that Msh, 4-nle-alpha- can modulate signaling pathways associated with pigmentation and energy balance .

Msh, 4-nle-alpha- shares structural similarities with several other alpha-MSH analogs. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
Nle4, D-Phe7-alpha-MSHSubstitutions at positions 4 and 7Different receptor affinities compared to Msh, 4-nle-alpha-.
AfamelanotideSynthetic peptide analogueClinically used for photoprotection; binds MC1R effectively.
D-Phe7-MSHModification at position 7Alters receptor binding properties significantly.
[Nle4]-alpha-MSHSimilar core structureVariations in receptor selectivity compared to Msh, 4-nle-alpha-.

Msh, 4-nle-alpha- is distinguished by its high potency and efficacy at multiple melanocortin receptors, making it a valuable tool for research and potential therapeutic applications .

Solid-Phase Peptide Synthesis Protocols

Solid-phase peptide synthesis represents the predominant methodology for producing α-melanocyte stimulating hormone analogs [5] [6]. The N-α-9-fluorenylmethoxycarbonyl solid-phase methodology serves as the foundation for synthesizing these complex peptides, utilizing bromophenol blue pH indicator to monitor coupling reaction completion [5]. The general protocol involves attachment of the C-terminal amino acid residue to a solid resin support, followed by iterative cycles of deprotection and coupling reactions proceeding from the C-terminus to the N-terminus [6] [7].

The standard synthesis employs Rink amide resin with 4-(2',4'-dimethoxyphenyl-9-fluorenylmethoxycarbonyl-aminomethyl)phenoxy functionality at a loading capacity of 0.637 millimoles per gram [5]. Initial resin swelling occurs in N,N-dimethylformamide for one hour, followed by removal of the 9-fluorenylmethoxycarbonyl protecting group using 25% piperidine in N,N-dimethylformamide [5] [8]. Each amino acid coupling utilizes pre-activated esters containing three equivalents of N-α-9-fluorenylmethoxycarbonyl amino acid, three equivalents of 1-hydroxybenzotriazole, and three equivalents of N,N'-diisopropylcarbodiimide in N,N-dimethylformamide [5].

The peptide synthesis cycle requires approximately 90 minutes per coupling, with visual confirmation of completion indicated by the color change from blue to yellow in the bromophenol blue indicator system [5]. Following each coupling, unreacted amino groups undergo capping using acetic anhydride and pyridine in dichloromethane to prevent formation of deletion sequences [5]. The completed peptide remains attached to the resin until final cleavage and deprotection steps.

ReagentEquivalentsFunction
N-α-Fmoc amino acid3.0Building block
1-Hydroxybenzotriazole3.0Coupling activator
N,N'-Diisopropylcarbodiimide3.0Coupling agent
Piperidine25% in DMFDeprotection
Acetic anhydride2 mLCapping agent

Site-Specific Modifications at Positions 4 and 7

The substitution of methionine at position 4 with norleucine provides crucial resistance to oxidative degradation while maintaining biological activity [9] [10]. Methionine oxidation represents a major pathway for α-melanocyte stimulating hormone inactivation, particularly during radioiodination procedures [9]. The norleucine substitution eliminates this vulnerability while contributing to enhanced peptide potency through improved receptor binding characteristics [9] [11].

Position 7 modifications involve stereochemical inversion of L-phenylalanine to D-phenylalanine, resulting in dramatically increased biological activity and prolonged duration of action [9] [10]. Gas chromatographic analysis of heat-alkali treated α-melanocyte stimulating hormone revealed substantial racemization at the phenylalanine-7 position, with this modification conferring resistance to enzymatic degradation by serum enzymes [10] [11]. The D-phenylalanine substitution appears to interfere with proteolytic cleavage between phenylalanine-7 and arginine-8, which represents the primary degradation pathway for α-melanocyte stimulating hormone [11].

The combined modifications at positions 4 and 7 generate the superpotent analog [Norleucine⁴,D-Phenylalanine⁷]-α-melanocyte stimulating hormone, which demonstrates extraordinary biological activity across multiple assay systems [4] [11]. This analog exhibits 26-fold greater potency than native α-melanocyte stimulating hormone in adenylate cyclase activation assays and displays ultralong biological activity lasting 24 hours or longer in frog skin darkening assays [4] [11].

Structure-activity relationship studies demonstrate that alanine substitution at position 4 reduces binding affinity by 400-fold at the mouse melanocortin-1 receptor, emphasizing the critical importance of the norleucine modification [9]. Similarly, modifications at position 7 with D-amino acids consistently enhance peptide potency across different melanocortin receptor subtypes [9].

PositionNative ResidueModificationBiological Effect
4MethionineNorleucineOxidation resistance, enhanced potency
7L-PhenylalanineD-PhenylalanineEnzyme resistance, prolonged activity

Cyclodimerization Techniques for Enhanced Stability

Cyclodimerization strategies represent advanced approaches for developing α-melanocyte stimulating hormone analogs with superior pharmacokinetic properties [5] [12]. Head-to-side chain cyclization methodology enables formation of C₂-symmetric cyclic lactam structures through on-resin peptide synthesis techniques [5]. The cyclization process involves formation of lactam bridges between appropriately positioned amino acid residues, typically utilizing aspartic acid or glutamic acid residues coupled to lysine, ornithine, or diaminobutyric acid [12].

The optimal ring size for cyclic α-melanocyte stimulating hormone analogs appears to be 23 members, with these structures exhibiting 100-fold higher melanotropic potency than native α-melanocyte stimulating hormone [12]. Cyclic peptides containing 23-membered rings demonstrate selective activity for lizard melanocyte receptors over frog melanocyte receptors, indicating species-specific receptor recognition patterns [12]. Ring size modifications significantly impact biological activity, with both larger and smaller rings showing diminished potency compared to the optimal 23-membered structure [12].

The cyclization reaction typically employs benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate as the coupling agent in N,N-dimethylformamide, with reaction times extending overnight to ensure complete cyclization [13] [14]. Cyclization efficiency analysis of over 2 million peptide sequences demonstrates that on-resin cyclization of hexapeptides and longer sequences achieves ≥99.96% completion under optimized conditions [15].

The direct on-resin peptide lactam cyclodimerization approach yields nanomolar-range melanocortin-1 receptor-selective agonists with binding affinities between 25-120 nanomolar [5]. These cyclodimeric structures demonstrate improved stability compared to linear analogs while maintaining high receptor selectivity and biological activity [5].

Ring SizeRelative PotencyReceptor Selectivity
20 members5-foldLimited
21 members5-foldLimited
22 members5-foldLimited
23 members100-foldLizard selective
24 members90-foldModerate

Radiolabeling Approaches (¹²⁵I, ²¹¹At)

Radioiodination with iodine-125 represents a well-established method for producing high specific activity α-melanocyte stimulating hormone analogs for research and potential therapeutic applications [16] [17]. The [Norleucine⁴,D-Phenylalanine⁷]-α-melanocyte stimulating hormone analog labeled with iodine-125 achieves specific activities of approximately 2200 Curie per millimole (81.4 TBq/mmol) through radioiodination at the tyrosine-2 position [16]. Standard radioiodination protocols utilize N-succinimidyl 4-[¹²⁵I]iodobenzoate for conjugation to lysine residues, providing stable radiolabeled products with high tumor uptake and prolonged retention [18].

The radiolabeled [Norleucine⁴,D-Phenylalanine⁷]-α-melanocyte stimulating hormone demonstrates superior cellular internalization properties, with approximately 90% of radioactivity internalized by B16/F1 melanoma cells within 2 hours [18]. Cellular retention studies reveal significant advantages of the cyclized analogs over linear peptides, with rhenium-cyclized derivatives showing 2.9-fold increased retention at 4 hours compared to linear analogs [18].

Advanced radiolabeling approaches incorporate astatine-211 for targeted alpha therapy applications [19]. The astatine-211 labeled α-melanocyte stimulating hormone analog [²¹¹At]NpG-GGN4c specifically targets melanocortin-1 receptors overexpressed in melanoma cells [19]. Alpha particle emission from astatine-211 provides high linear energy transfer with short tissue penetration range, enabling precise tumor targeting while minimizing damage to surrounding healthy tissues [19].

The development of hydrophilic linkers enhances tumor targeting efficiency while reducing off-target accumulation for astatine-211 labeled peptides [19]. Optimization of the peptide structure includes incorporation of specific amino acid sequences that improve biodistribution profiles and enhance therapeutic efficacy [19].

Metal-chelated cyclization approaches using rhenium and technetium enable incorporation of various radioisotopes for both diagnostic and therapeutic applications [20] [21]. The metal-cyclized peptides demonstrate enhanced stability and improved tumor-to-background ratios compared to conventional radiolabeled analogs [20]. Technetium-99m labeled analogs show excellent tumor uptake and imaging properties in murine melanoma models, with rapid blood clearance and favorable biodistribution characteristics [22].

RadioisotopeHalf-lifeApplicationSpecific Activity
¹²⁵I60.1 daysResearch/Imaging2200 Ci/mmol
²¹¹At7.2 hoursAlpha therapyVariable
⁹⁹ᵐTc6.0 hoursImagingVariable
¹¹¹In2.8 daysImaging/TherapyVariable

XLogP3

-3.5

Sequence

SYSXEHFRWGKPV

Other CAS

64887-70-3

Dates

Modify: 2023-07-22

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